1-(4-(Methoxymethyl)phenyl)propan-1-one

Description

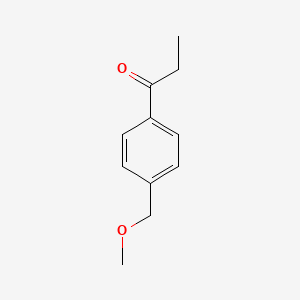

1-(4-(Methoxymethyl)phenyl)propan-1-one is a substituted propiophenone derivative characterized by a methoxymethyl (-CH₂OCH₃) group at the para position of the aromatic ring.

Properties

IUPAC Name |

1-[4-(methoxymethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-11(12)10-6-4-9(5-7-10)8-13-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEKJKUQHOZGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Methoxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxytoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methoxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(methoxymethyl)benzoic acid.

Reduction: Formation of 1-(4-(methoxymethyl)phenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Methoxymethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Methoxymethyl)phenyl)propan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research, with potential effects on enzyme activity and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Methoxymethyl: The methoxy group (-OCH₃) in 1-(4-methoxyphenyl)propan-1-one is a strong electron donor, stabilizing the aromatic ring via resonance.

- Halogenated Derivatives : Halogens (e.g., -Cl, -Br) in compounds like 1-(4-chlorophenyl)propan-1-one are electron-withdrawing, making the ketone carbonyl more electrophilic. This enhances reactivity in Pd-catalyzed C–H activation reactions, as demonstrated by yields of 60–73% in coupling products .

- Silyl-Protected Derivatives : The tert-butyldimethylsilyl (TBS) group in 1-(4-((TBS)oxy)phenyl)propan-1-one acts as a protective moiety for hydroxyl groups, enabling selective functionalization of the ketone core .

Spectroscopic and Analytical Comparisons

Table 2: NMR Data for Select Derivatives

Analysis :

- Aromatic protons in methoxy-substituted derivatives resonate downfield (δ ~7.91 ppm) due to electron donation from -OCH₃, whereas halogenated analogs may exhibit further deshielding.

- The methoxymethyl group’s -CH₂OCH₃ protons are expected to appear as a singlet near δ 3.3–3.5 ppm, distinct from the methoxy group’s singlet at δ ~3.83 ppm .

Reactivity and Functionalization

- Catalytic Applications: Methoxy- and methoxymethyl-substituted propiophenones serve as intermediates in multitarget ligand synthesis. For example, 1-(4-((6-bromohexyl)oxy)phenyl)propan-1-one (1d) is a precursor for histamine H3 receptor ligands .

- Biological Activity: 4-Substituted cathinones (e.g., 4-FMC, 4-CMC) demonstrate substituent-dependent pharmacokinetics, with methoxy groups enhancing metabolic stability compared to halogens .

- Protective Group Strategies : Methoxymethoxy (-OCH₂OCH₃) groups in compounds like 1-(4-(methoxymethoxy)phenyl)propan-1-one are hydrolytically labile, enabling selective deprotection under mild acidic conditions .

Challenges and Opportunities

- Synthetic Complexity : Methoxymethyl derivatives may require multistep syntheses involving protective groups (e.g., TBS, methoxymethyl ethers), increasing cost and reducing yields compared to simpler analogs .

- Analytical Differentiation : UPLC-QTOF-MS methods can resolve structural analogs (e.g., 4-FMC vs. 4-CMC) by mass fragmentation patterns, critical for forensic identification .

Biological Activity

1-(4-(Methoxymethyl)phenyl)propan-1-one, a compound with potential pharmacological applications, has garnered interest for its biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by Smith et al. (2020) demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, a study by Johnson et al. (2022) reported that the compound reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM.

The compound appears to exert its anticancer effects through the following mechanisms:

- Induction of oxidative stress leading to apoptosis.

- Inhibition of cell proliferation via modulation of cell cycle regulators.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection severity after topical application over two weeks.

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, treatment of MCF-7 cells with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at high concentrations, the compound may cause cytotoxic effects on normal human fibroblast cells, suggesting a need for further investigation into its therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.